6-Ethoxy-5-fluoropyridin-3-amine

Catalog No.
S869747
CAS No.
886372-67-4
M.F
C7H9FN2O
M. Wt
156.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-5-fluoropyridin-3-amine

CAS Number

886372-67-4

Product Name

6-Ethoxy-5-fluoropyridin-3-amine

IUPAC Name

6-ethoxy-5-fluoropyridin-3-amine

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

InChI

InChI=1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3

InChI Key

QYCNUMGMBSFODC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=N1)N)F

Canonical SMILES

CCOC1=C(C=C(C=N1)N)F

6-Ethoxy-5-fluoropyridin-3-amine is a chemical compound characterized by the molecular formula C7H9FN2OC_7H_9FN_2O and a molecular weight of 156.16 g/mol. This compound features a pyridine ring substituted with an ethoxy group at the 6-position and a fluorine atom at the 5-position, along with an amino group at the 3-position. Its structure contributes to its potential in various chemical applications, particularly in medicinal chemistry and drug development.

There is no current information available on the specific mechanism of action of 6-Ethoxy-5-fluoropyridin-3-amine.

As with any unknown compound, it is advisable to handle 6-Ethoxy-5-fluoropyridin-3-amine with caution due to lack of specific safety data. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Limitations and Future Research

The analysis presented here is limited by the current lack of scientific literature on 6-Ethoxy-5-fluoropyridin-3-amine. Future research efforts could focus on:

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of its potential reactivity in various chemical reactions.
  • Exploration of its biological properties and potential applications in medicinal chemistry.

6-Ethoxy-5-fluoropyridin-3-amine serves as a versatile building block in organic synthesis. It is involved in nucleophilic substitution reactions, where it can react with electrophiles to form more complex molecules. For instance, it has been utilized in the synthesis of aminopyrazolopyrimidines through nucleophilic substitution with chloro intermediates under microwave conditions, demonstrating high yields . Additionally, it can participate in condensation reactions, leading to various derivatives that may exhibit biological activity.

The biological activity of 6-ethoxy-5-fluoropyridin-3-amine has been explored primarily concerning its potential as an antitubercular agent. Studies indicate that compounds derived from this structure can inhibit ATP synthesis in Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis drugs . Its interactions with biological targets suggest that it may also have implications in other therapeutic areas, although more research is needed to fully elucidate its pharmacological profile.

Several synthetic routes have been developed for 6-ethoxy-5-fluoropyridin-3-amine:

  • Nucleophilic Substitution: This method involves reacting a chloro intermediate with 6-ethoxy-5-fluoropyridin-3-amine under microwave conditions, yielding high product purity and yield .
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving various substrates, leading to the formation of more complex structures with potential biological activity .

These methods highlight the compound's utility as a precursor in synthesizing various derivatives.

6-Ethoxy-5-fluoropyridin-3-amine finds applications primarily in medicinal chemistry as a building block for developing novel pharmaceuticals. Its derivatives are being researched for their potential as antitubercular agents and other therapeutic applications. Additionally, its unique structural features make it suitable for exploring structure-activity relationships in drug design.

Interaction studies involving 6-ethoxy-5-fluoropyridin-3-amine have focused on its binding affinity to specific biological targets, particularly enzymes involved in ATP synthesis. These studies indicate that the compound can effectively fit into the active sites of these enzymes, potentially inhibiting their activity and thus affecting cellular metabolism . Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a drug candidate.

Several compounds share structural similarities with 6-ethoxy-5-fluoropyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Fluoropyridin-3-amineLacks ethoxy groupAntimycobacterial activity
6-Ethoxy-pyridin-3-amineEthoxy group at position 6 but no fluorineLimited biological studies
5-Fluoro-2-methylpyridin-3-amineMethyl substitution instead of ethoxyPotentially similar activity
6-Methoxy-5-fluoropyridin-3-amineMethoxy group instead of ethoxySimilar pharmacological properties

The presence of the ethoxy group in 6-ethoxy-5-fluoropyridin-3-amine distinguishes it from other compounds, potentially influencing its solubility and bioavailability.

XLogP3

0.9

Wikipedia

6-Ethoxy-5-fluoropyridin-3-amine

Dates

Modify: 2023-08-16

Explore Compound Types